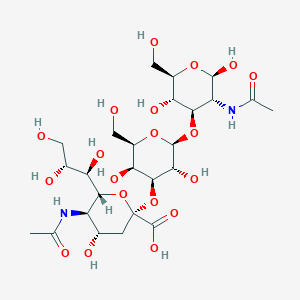

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142434-22-8 |

|---|---|

Molecular Formula |

C25H42N2O19 |

Molecular Weight |

674.6 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |

InChI Key |

KMRCGPSUZRGVOV-CTFHGZAXSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

Synonyms |

alpha-Neu5Ac-2-3-Gal-1-3-GlcNAc alpha-Neup5Ac-2-3-Galp-1-3-GlcpNAc NGGNAc O-(5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonic acid)-(2-3)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranose |

Origin of Product |

United States |

Chemical and Chemoenzymatic Synthesis Methodologies for Neu5acalpha2 3galbeta1 3glcnacbeta

Synthetic Strategies for Oligosaccharide Assembly

The purely chemical synthesis of Neu5Acα2-3Galβ1-3GlcNAcβ is a multi-step process that demands careful planning of protecting group strategies and glycosylation reactions. An efficient synthesis of a partially protected form of the trisaccharide has been achieved by strategically maneuvering protecting groups on disaccharide acceptors related to Galβ1-3GlcNAc. eurekaselect.com This approach highlights the critical role of orthogonal protecting groups, which allow for the selective deprotection of specific hydroxyl groups for subsequent glycosylation.

One common retrosynthetic approach is a convergent [2+1] or [1+2] strategy. For instance, a sialic acid donor can be coupled to a Galβ1-3GlcNAc disaccharide acceptor, or a Neu5Acα2-3Gal disaccharide donor can be coupled to a GlcNAc acceptor. A [2+3] convergent strategy has also been described for related structures, which involves the glycosylation of a suitable trisaccharide acceptor with a Neu5Acα2-3Gal donor. d-nb.info This method addresses the challenging stereoselective α-sialylation at an early stage of the synthesis. d-nb.info The choice of strategy is often dictated by the availability of starting materials and the desire to control the stereochemistry of the newly formed glycosidic bonds.

The success of chemical glycosylation hinges on the selection of appropriate glycosyl donors and acceptors. The glycosyl donor contains a leaving group at the anomeric center, while the acceptor has a free hydroxyl group for nucleophilic attack. The nature of these components, along with the reaction promoters and protecting groups, governs the stereochemical outcome (α or β linkage) of the reaction.

For the synthesis of the Neu5Acα2-3 linkage, sialic acid thioglycosides are commonly used as glycosyl donors. The choice of protecting groups on the sialic acid donor is crucial; for example, different substituents at the O-9 position can influence the donor's reactivity and selectivity. nih.gov The stereoselective formation of the β1-3 linkage between galactose and GlcNAc is typically achieved using a galactose donor with a participating group (e.g., an acyl group) at the C-2 position. This group directs the incoming acceptor to the opposite face of the molecule, resulting in the desired 1,2-trans glycosidic bond.

The strategic manipulation of protecting groups on the Galβ1-3GlcNAc disaccharide acceptor is essential for the final sialylation step to occur regioselectively at the C-3' hydroxyl group of the galactose residue. eurekaselect.com

| Glycosyl Donor | Glycosyl Acceptor | Target Linkage | Key Strategy |

|---|---|---|---|

| Sialic Acid Thioglycoside | Galβ1-3GlcNAc derivative | Neu5Acα2-3Gal | α-Sialylation of a disaccharide acceptor. eurekaselect.com |

| Neu5Acα2-3Gal donor | Trisaccharide acceptor | Linkage to backbone | Convergent [2+3] strategy for larger glycans. d-nb.info |

| Galactose donor with C-2 participating group | GlcNAc derivative | Galβ1-3GlcNAc | Neighboring group participation for β-selectivity. |

| Glucose donor | Disaccharide donor | Elongation | Stepwise assembly of the polysaccharide backbone. d-nb.info |

Chemoenzymatic Synthesis of Neu5Acα2-3Galβ1-3GlcNAcβ and Derivatives

Chemoenzymatic synthesis combines the flexibility of chemical methods for preparing precursors with the high specificity and efficiency of enzymatic reactions for forming glycosidic bonds. This approach is particularly advantageous for synthesizing complex oligosaccharides like Neu5Acα2-3Galβ1-3GlcNAcβ, as it often circumvents the need for extensive protecting group manipulations and improves yields.

Sialyltransferases are enzymes that catalyze the transfer of sialic acid from a donor substrate, typically cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor oligosaccharide. Their high regio- and stereoselectivity make them ideal tools for the final sialylation step in the synthesis of Neu5Acα2-3Galβ1-3GlcNAcβ.

A highly efficient method involves a one-pot, three-enzyme system. nih.gov This system typically includes:

A sialic acid aldolase to generate sialic acid from N-acetylmannosamine (ManNAc) and pyruvate.

A CMP-sialic acid synthetase to activate the sialic acid into the high-energy donor CMP-Neu5Ac.

An α2-3-sialyltransferase to transfer the sialic acid to the Galβ1-3GlcNAc acceptor.

Using this one-pot approach, the trisaccharide Neu5Acα2–3Galβ1–3GlcNAcβProN3 was synthesized in a 91% yield. nih.gov The recombinant Pasteurella multocida α2-3-sialyltransferase (PmST1) is a particularly useful enzyme in this context due to its broad acceptor specificity. nih.gov Other sialyltransferases, such as human ST6GalNAcs, have also been studied for their ability to recognize related motifs like Neu5Acα2–3Galβ1–3GalNAc, providing insights into the enzymatic construction of sialylated structures. nih.govnih.gov

| Enzyme | Function | Substrates | Product |

|---|---|---|---|

| Sialic Acid Aldolase | Sialic acid synthesis | N-acetylmannosamine (ManNAc), Pyruvate | N-acetylneuraminic acid (Neu5Ac) |

| CMP-Sialic Acid Synthetase | Sialic acid activation | Neu5Ac, CTP | CMP-Neu5Ac |

| α2-3-Sialyltransferase (e.g., PmST1) | Glycosidic bond formation | CMP-Neu5Ac, Galβ1-3GlcNAc-R | Neu5Acα2-3Galβ1-3GlcNAc-R |

To study the biological effects of multivalency, where multiple copies of a carbohydrate ligand can enhance binding affinity to receptors, Neu5Acα2-3Galβ1-3GlcNAcβ can be attached to a polymer backbone. These "glycopolymers" or "neoglycoconjugates" mimic the presentation of oligosaccharides on cell surfaces. glycoforum.gr.jp

A common strategy involves synthesizing an amino-functionalized version of the trisaccharide, which can then be coupled to a polymer with available carboxyl groups, such as poly(L-glutamic acid) (PGA). nih.gov The resulting glycopolypeptide presents multiple copies of the sialyl trisaccharide, which can induce a "glycocluster effect," leading to enhanced interactions with carbohydrate-binding proteins (lectins). glycoforum.gr.jpnih.gov This chemoenzymatic approach allows for the creation of well-defined, multivalent probes for investigating biological recognition events. glycoforum.gr.jp

Innovations and Challenges in Scalable Synthesis

Innovations in chemoenzymatic synthesis, particularly the development of one-pot multi-enzyme systems, represent a major advance. nih.govnih.gov These methods significantly improve efficiency by reducing the number of purification steps and increasing yields. The discovery and engineering of robust and versatile glycosyltransferases, such as PmST1, are key to the success of these strategies. nih.gov

Despite these advances, challenges remain. The high cost of nucleotide sugar donors (like CMP-Neu5Ac) and enzymes can be a barrier to large-scale production. Therefore, the development of efficient regeneration systems for these cofactors is an active area of research. Furthermore, while enzymatic methods offer excellent selectivity, the synthesis of the initial acceptor oligosaccharides still often relies on chemical methods. A key future direction is the development of fully enzymatic or microbial fermentation-based routes to produce these complex oligosaccharides in a more sustainable and scalable manner.

Table of Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Neu5Acα2-3Galβ1-3GlcNAcβ | N-acetylneuraminyl-α-2-3-galactosyl-β-1-3-N-acetylglucosamine |

| Neu5Ac | N-acetylneuraminic acid |

| Gal | Galactose |

| GlcNAc | N-acetylglucosamine |

| GalNAc | N-acetylgalactosamine |

| CMP-Neu5Ac | Cytidine monophosphate N-acetylneuraminic acid |

| ManNAc | N-acetylmannosamine |

| PGA | Poly(L-glutamic acid) |

| PmST1 | Pasteurella multocida α2-3-sialyltransferase 1 |

Biological Functions and Roles of Neu5acalpha2 3galbeta1 3glcnacbeta

Cellular Communication and Adhesion Processes

The outermost layer of a cell, the glycocalyx, is a dense coat of glycans that is pivotal for mediating how a cell interacts with its environment. nih.gov Sialylated glycans like Neu5Acalpha2-3Galbeta1-3GlcNAcbeta are key components of this layer, directly participating in cell-cell communication and adhesion. nih.gov

The terminal sialic acid of this compound imparts a negative charge, which influences the physicochemical properties of the cell surface and mediates cell-cell recognition and aggregation. nih.govcymitquimica.com These interactions can be highly specific, forming a "glycan code" that cells use to communicate. nih.gov This recognition is fundamental to the organization of tissues and the distinction between "self" and "non-self." mdpi.com

Glycan-to-glycan binding is one mechanism through which these interactions occur, where specific glycan structures on apposing cells engage in homophilic or heterophilic binding. mdpi.com While detailed studies on the specific binding of the this compound structure are emerging, the principle is that these terminal oligosaccharides act as identification markers, allowing for the precise orchestration of cellular assemblies. nih.govmdpi.com

The structure of this compound serves as a specific ligand for a variety of glycan-binding proteins (lectins), thereby influencing molecular recognition at the cell surface. nih.govcymitquimica.com The specificity of these interactions is determined by the precise arrangement of the sugar residues and the linkages between them. nih.govnih.gov

The interaction between sialic acid-containing glycans and their receptors is a crucial aspect of molecular recognition, governing processes from pathogen binding to immune surveillance. nih.govresearchgate.net For instance, the terminal Neu5Acα2-3Gal motif is a key recognition element for a variety of viral and bacterial adhesins, as well as for endogenous mammalian lectins. nih.govnih.gov The conformation of the glycosidic linkage between sialic acid and galactose is critical for binding affinity and specificity, with studies on the related Neu5Acα2-3Galβ1-4GlcNAc structure revealing distinct conformational preferences that dictate receptor interaction. nih.gov

| Structural Feature | Influence on Recognition | Example of Interacting Molecule |

|---|---|---|

| Terminal Sialic Acid (Neu5Ac) | Provides a negative charge and is the primary binding determinant for many lectins. nih.govnih.gov | Siglecs, Viral Hemagglutinins nih.govnih.gov |

| α2-3 Linkage | Confers specific spatial orientation necessary for recognition by α2-3 specific lectins. nih.gov | Siglec-1, Galectin-8, Galectin-9 nih.govnih.gov |

| Underlying Glycan Core (Galβ1-3GlcNAc) | Contributes to the overall conformation and can provide secondary contact points, modulating binding affinity and specificity. nih.gov | Endogenous cellular receptors |

Modulation of Immune Responses

Sialylated glycans are profound modulators of the immune system, acting as checkpoints that can either suppress or activate immune responses depending on the context and the specific receptors involved. nih.govnih.govresearchgate.net

The presence or absence of terminal sialic acids like this compound can influence immune cell trafficking and activation. Sialylated structures can prevent the adhesion of immune cells, such as neutrophils, to sites of inflammation. biosynth.com Conversely, the enzymatic removal of sialic acid by sialidases can expose underlying galactose residues. umaryland.edu This desialylation event can promote the binding of galectins, a family of lectins that can mediate immune cell recruitment and adhesion, thereby activating an inflammatory response. nih.govumaryland.edu For example, some sialylated glycans can inhibit the neutrophil-activating protein of H. pylori, preventing neutrophil activation. biosynth.com

This compound and related structures are key ligands for the Siglec (Sialic acid-binding immunoglobulin-like lectin) family of receptors, which are primarily expressed on immune cells. nih.govnih.gov Most Siglecs are inhibitory receptors that, upon binding to their sialic acid ligands, suppress immune cell activation, helping to maintain immune tolerance and prevent autoimmunity. nih.govresearchgate.netnih.gov

Siglec-1 (Sialoadhesin): This macrophage-specific Siglec preferentially binds to α2-3-linked sialic acids. nih.govnih.gov The interaction of Siglec-1 with ligands such as those found on T-cells can influence antigen presentation and modulate adaptive immune responses. nih.gov

CD33-related Siglecs (e.g., Siglec-3, Siglec-7, Siglec-9): This major subset of Siglecs acts as inhibitory receptors on various immune cells, including monocytes, natural killer (NK) cells, and neutrophils. nih.govnih.gov When these Siglecs engage with α2-3-sialylated ligands on other cells, it signals that the cell is "self," preventing an immune attack. nih.gov

Research has shown that modifications to the core Neu5Acα2-3Galβ1-4GlcNAc structure, such as sulfation, can significantly enhance binding affinity for certain Siglecs like CD33 (Siglec-3). researchgate.netnih.gov This highlights that the cellular context and further modifications of the glycan chain are critical in fine-tuning the functional consequences of Siglec engagement. researchgate.net

| Siglec Receptor | Primary Expressing Cells | Binding Preference | Functional Consequence of Engagement |

|---|---|---|---|

| Siglec-1 | Macrophages nih.gov | Prefers α2-3 sialylated ligands nih.gov | Modulation of antigen presentation, cell adhesion nih.govnih.gov |

| Siglec-3 (CD33) | Myeloid lineage cells nih.gov | Binds α2-3 and α2-6 sialylated ligands; affinity enhanced by sulfation nih.govresearchgate.net | Inhibition of myeloid cell activation nih.gov |

| Siglec-7 | NK cells, Monocytes nih.gov | Recognizes structures like Neu5Acα2-3Galβ1-4(Neu5Acα2-6)GlcNAc nih.gov | Inhibition of NK cell cytotoxicity nih.gov |

| Siglec-9 | Neutrophils, Monocytes researchgate.net | Binds sialoglycans on cancer cells, leading to immune evasion researchgate.net | Inhibition of neutrophil and monocyte activation nih.gov |

Developmental Glycobiology

Glycosylation patterns undergo dynamic changes during embryonic development, and sialic acids play indispensable roles in these processes. nih.govnih.gov The presence of terminal sialic acids is crucial for fetal survival, particularly at the fetal-maternal interface. nih.gov Sialylated glycans on trophoblast cells protect the allogeneic fetus from an attack by the mother's innate immune system, specifically by preventing complement activation. nih.gov The absence of sialylation leads to embryonic lethality due to complement-mediated damage and impaired placental development. nih.gov

Furthermore, sialic acids are involved in the development of the nervous system and in reproductive processes, such as fertilization. nih.govfrontiersin.org They are present on the surface of both sperm and egg cells, where they modulate gamete survival, migration, and the ultimate binding events required for successful fertilization. frontiersin.org While the precise roles of the this compound structure are part of a complex landscape of varied glycans, the overarching function of terminal α2-3 sialylation is a recurring theme in ensuring proper development and immune homeostasis. nih.govfrontiersin.org

Involvement in Central Nervous System Development

The development of the central nervous system (CNS) is a highly orchestrated process involving neuronal migration, axon guidance, synapse formation, and myelination. Sialylated glycans, including structures terminating in this compound, are abundantly expressed in the brain and are crucial for these developmental events. nih.gov

The presence of terminal sialic acids on cell surface glycoconjugates, such as the neural cell adhesion molecule (NCAM), modulates cell-cell interactions. nih.govnih.gov The addition of polysialic acid (polySia), a polymer of sialic acid, to NCAM is known to decrease cell adhesion, facilitating neuronal migration and axonal outgrowth during development. capes.gov.brfrontiersin.org While the specific focus has often been on polySia, the underlying monosialylated structures are the foundational elements for these larger polymers and also independently contribute to fine-tuning cell-cell recognition.

Research has highlighted the importance of sialylated human milk oligosaccharides (HMOs), such as 3'-sialyllactose (B164678) (which contains the Neu5Acα2-3Gal linkage), in cognitive development. layerorigin.comtandfonline.com Studies have shown a positive association between the intake of 3'-sialyllactose and language development in infants. nih.gov While animal studies on the direct supplementation of 3'-sialyllactose or 6'-sialyllactose (B25220) have shown minimal impact on learning and memory, they have suggested an influence on the temporal aspects of brain development. nih.govfrontiersin.org These findings underscore the critical role of dietary sialic acid in providing the building blocks for the synthesis of complex sialoglycans essential for brain maturation. tandfonline.com

The intricate interplay of sialylated glycans in the CNS is summarized in the table below:

| Developmental Process | Role of Sialylated Glycans (including this compound) | Key Molecules Involved |

| Neuronal Migration | Modulation of cell adhesion to allow for neuronal movement. frontiersin.org | Neural Cell Adhesion Molecule (NCAM) nih.gov |

| Axon Guidance | Regulation of axon pathfinding through interactions with guidance cues. | Gangliosides, NCAM |

| Synapse Formation | Involvement in the formation and stabilization of synaptic connections. frontiersin.org | Gangliosides, Synaptic Glycoproteins |

| Myelination | Contribution to the interactions between axons and myelin sheaths. nih.gov | Myelin-Associated Glycoprotein (B1211001) (MAG), Gangliosides |

Contribution to Cellular Differentiation and Maturation

The expression of this compound and related sialylated structures is dynamically regulated during cellular differentiation, particularly within the immune system. The surface glycans of immune cells undergo significant changes as they mature and become activated, and these alterations are critical for their proper function.

On T-lymphocytes, the presence of terminal sialic acids is involved in almost every aspect of their life cycle, from maturation in the thymus to their differentiation into various effector subsets. nih.gov The sialylation pattern on the T-cell surface can influence their migratory properties, their interactions with other immune cells, and their response to antigenic stimulation.

Sialic acids on the surface of cells act as "self-associated molecular patterns" (SAMPs) that are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.gov This recognition is a key mechanism for distinguishing "self" from "non-self" and for modulating immune responses. For instance, the binding of Siglecs on immune cells to sialylated ligands on other cells can transmit inhibitory signals, preventing an inappropriate immune attack on healthy tissues.

Participation in Pathophysiological Processes

Given the fundamental roles of this compound in normal cellular functions, it is not surprising that alterations in its expression are associated with various diseases.

Glycan Remodeling in Disease States

A common feature of many diseases, including cancer and chronic inflammatory conditions, is a significant alteration in the cellular glycome. nih.gov This "glycan remodeling" often involves changes in the expression of sialyltransferases, the enzymes responsible for adding sialic acids to glycans, leading to either increased or decreased sialylation of the cell surface.

In the context of cancer, a general increase in sialylation is a well-established hallmark. The overexpression of certain sialylated structures, such as the sialyl-Tn antigen (which contains a sialic acid linked to GalNAc), is observed in a vast majority of human carcinomas and is often correlated with poor prognosis and metastasis. This hypersialylation can contribute to the malignant phenotype by promoting cell motility, invasion, and by creating an immunosuppressive tumor microenvironment. The dense layer of sialic acids on cancer cells can mask underlying antigens from immune recognition and can engage inhibitory Siglec receptors on immune cells, thereby dampening the anti-tumor immune response.

In inflammatory diseases, pro-inflammatory cytokines can modulate the expression of glycosyltransferases, leading to changes in cell surface glycosylation. nih.gov These alterations can affect the recruitment of leukocytes to sites of inflammation and can influence the interactions between host cells and pathogens. nih.gov

The following table summarizes the changes in the expression and function of sialylated glycans in different disease states:

| Disease State | Alteration in Sialylation | Consequence |

| Cancer | Increased expression of specific sialylated antigens (e.g., sialyl-Tn). | Promotion of tumor growth, invasion, and immune evasion. |

| Inflammatory Diseases | Altered sialylation patterns on immune and tissue cells. nih.gov | Modulation of leukocyte trafficking and inflammatory responses. nih.gov |

| Infections | Pathogen binding to host cell sialic acids. | Facilitation of pathogen entry and infection. |

Analytical and Characterization Approaches for Neu5acalpha2 3galbeta1 3glcnacbeta

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural determination of oligosaccharides like Neu5Acα2-3Galβ1-3GlcNAcβ. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to identify the individual sugar residues, their anomeric configurations (α or β), the sequence of the monosaccharides, and the specific linkage points between them. nih.gov

For Neu5Acalpha2-3Galbeta1-3GlcNAcbeta, key information is derived from the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) within the molecule. The chemical shift values are highly sensitive to the local electronic environment of each nucleus. libretexts.org For instance, the anomeric protons and carbons typically resonate in distinct regions of the NMR spectrum, allowing for their initial identification.

¹³C NMR Chemical Shifts:

Interactive Data Table: Representative ¹³C NMR Chemical Shift Ranges for Constituent Monosaccharides

| Monosaccharide Component | Carbon Atom | Typical Chemical Shift Range (ppm) |

| N-Acetylneuraminic acid (Neu5Ac) | C1 (Anomeric) | ~100 |

| C2 | ~40 | |

| C3 | ~70 | |

| C=O (Amide) | ~175 | |

| CH₃ (Acetyl) | ~23 | |

| Galactose (Gal) | C1 (Anomeric) | ~104 |

| C2 | ~70 | |

| C3 | ~74 | |

| C4 | ~70 | |

| C5 | ~76 | |

| C6 | ~62 | |

| N-Acetylglucosamine (GlcNAc) | C1 (Anomeric) | ~102 |

| C2 | ~57 | |

| C3 | ~75 | |

| C4 | ~71 | |

| C5 | ~77 | |

| C6 | ~62 | |

| C=O (Amide) | ~175 | |

| CH₃ (Acetyl) | ~23 |

Note: These are approximate values and can vary based on the specific linkages and experimental conditions.

2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between protons and carbons, both within a single sugar residue and across the glycosidic bonds. This allows for the definitive assignment of the α2-3 linkage between Neu5Ac and Gal, and the β1-3 linkage between Gal and GlcNAc.

Mass Spectrometry for Glycan Analysis and Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of glycans and to deduce their sequence and branching patterns. For sialylated glycans like Neu5Acα2-3Galbeta1-3GlcNAcβ, which are often labile, specific MS approaches are required. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly used method for the analysis of carbohydrates and glycoconjugates. researchgate.netludger.com However, the analysis of sialylated glycans by MALDI-TOF-MS can be challenging due to the instability of the sialic acid moiety, which can be easily lost during the ionization/desorption process. nih.govnih.govacs.org To overcome this, chemical derivatization methods are often employed to stabilize the sialic acid. nih.govacs.org Permethylation is a widely used derivatization technique that improves the stability and ionization efficiency of sialylated glycans. ludger.com Other strategies include esterification of the sialic acid's carboxyl group, which can also be linkage-specific. nih.govacs.org In negative ion mode MALDI-TOF MS, sialylated oligosaccharides can be measured as [M-H]⁻ ions. researchgate.net

Electrospray Ionization (ESI) MS is another soft ionization technique that is well-suited for the analysis of fragile molecules like sialylated oligosaccharides. ESI-MS can be coupled with liquid chromatography for LC-MS analysis, providing both separation and identification of glycans in complex mixtures.

Tandem mass spectrometry (MS/MS) is crucial for obtaining structural information. By selecting the parent ion corresponding to Neu5Acα2-3Galbeta1-3GlcNAcβ and subjecting it to fragmentation, a characteristic fragmentation pattern is generated. The resulting product ions provide information about the monosaccharide composition and the sequence of the glycan.

Interactive Data Table: Expected Masses in MALDI-TOF MS Analysis

| Ion Type | Derivatization | Expected m/z |

| [M+Na]⁺ | Native | 696.2 |

| [M-H]⁻ | Native | 672.2 |

| [M+Na]⁺ | Permethylated | 894.4 |

Note: Masses are calculated based on the monoisotopic masses of the elements.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of Neu5Acα2-3Galbeta1-3GlcNAcβ from complex biological samples or synthetic reaction mixtures.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the analysis of carbohydrates, including sialylated oligosaccharides. creative-biolabs.comspringernature.comchromatographyonline.com This method separates carbohydrates based on their charge at high pH, making it ideal for resolving acidic glycans like those containing sialic acid. creative-biolabs.combioglyco.com HPAEC-PAD offers high sensitivity, allowing for the detection of carbohydrates at sub-picomole levels without the need for derivatization. creative-biolabs.com It can effectively separate isomers, such as those with different sialic acid linkages (e.g., α2-3 vs. α2-6). thermofisher.com

Other chromatographic techniques that can be employed include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after derivatization with a fluorescent tag to enhance sensitivity and retention on the non-polar stationary phase.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Separates glycans based on their hydrophilicity.

Size-Exclusion Chromatography (SEC): Separates glycans based on their hydrodynamic volume.

The choice of chromatographic technique depends on the complexity of the sample and the desired level of purity.

Lectin-Based Assays for Glycan Profiling (e.g., Flow Cytometry, Immunofluorescence)

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures. nih.gov This property makes them invaluable tools for the detection and profiling of specific glycans like Neu5Acα2-3Galbeta1-3GlcNAcβ in various biological contexts. glycomatrix.com

The lectin from Maackia amurensis (MAA) is well-known for its preferential binding to sialic acid linked α2-3 to galactose. nih.govresearchgate.netnih.gov This specificity allows for the targeted detection of the Neu5Acα2-3Gal- moiety. MAA can be conjugated to fluorescent dyes or enzymes for use in a variety of assay formats.

Flow Cytometry: This technique can be used to quantify the expression of α2-3 linked sialic acids on the surface of cells. nih.govnih.gov Cells are incubated with a fluorescently labeled MAA, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. nih.gov This provides a semi-quantitative measure of the abundance of Neu5Acα2-3Gal- terminated glycans on the cell population. nih.gov

Immunofluorescence/Immunohistochemistry: Fluorescently labeled MAA can be used to visualize the localization of α2-3 sialylated glycans in fixed cells or tissue sections. This provides spatial information about the distribution of these glycans within a biological sample.

Enzyme-Linked Lectin Assay (ELLA): Similar to an ELISA, this assay involves immobilizing a glycoprotein (B1211001) sample and then detecting the presence of the specific glycan structure using an enzyme-conjugated lectin. The amount of bound lectin is proportional to the amount of the target glycan. nih.govmdpi.com

Lectin Microarrays: These platforms consist of a panel of different lectins immobilized on a solid support. When a fluorescently labeled glycoprotein sample is applied to the microarray, a binding profile is generated, providing a high-throughput analysis of the glycan structures present in the sample.

The specificity of lectin binding is a critical consideration. For example, some lectins may exhibit cross-reactivity with other similar glycan structures. Therefore, it is often necessary to use a panel of lectins and to confirm findings with other analytical techniques. nih.gov

Research Applications and Future Directions in Neu5acalpha2 3galbeta1 3glcnacbeta Glycoscience

Design and Development of Glycomimetics and Inhibitors

The development of molecules that mimic or inhibit the interactions of Neu5Acα2-3Galβ1-3GlcNAcβ is a key area of research. These glycomimetics and inhibitors are designed to interfere with pathological processes where this glycan is involved, such as viral infections.

A significant strategy in antiviral therapy is the creation of synthetic inhibitors that block the attachment of viruses to host cells. nih.gov Many viruses, including influenza, initiate infection by binding to sialic acid-containing glycans on the cell surface. nih.gov Avian influenza strains, for example, preferentially bind to Neu5Ac linked at the α-2,3 position to galactose, a structure present in the Neu5Acα2-3Galβ1-3GlcNAcβ sequence. nih.gov

Researchers have developed polymeric sialosides, which are synthetic polymers decorated with multiple sialic acid residues, to act as decoys. nih.gov These molecules present a high density of sialoside ligands, leading to strong, multivalent binding to viral hemagglutinin proteins. This effectively blocks the virus from attaching to its natural receptors on host cells, thereby inhibiting viral entry and replication. nih.govnih.gov The effectiveness of these polymeric inhibitors depends on several factors, including the specific viral strain, the density of the sialic acid ligand on the polymer, and the nature and size of the polymer backbone. nih.gov

Table 1: Examples of Polymeric and Multivalent Sialoside Inhibitors

| Inhibitor Type | Polymer Backbone | Target Virus (Example) | Mechanism of Action |

|---|---|---|---|

| Polymeric Sialosides | Poly(acrylic acid-co-acrylamides), Dextrans | Influenza A (H3 subtype) | Competitively inhibits viral attachment to host cell sialic acid receptors. nih.gov |

| Linear Polyglycerol Sialosides | Linear Polyglycerol | Influenza | Acts as a decoy receptor, blocking the virus's receptor-binding domain. nih.gov |

| LSTc-bearing Liposomes | Liposomes | Influenza | Presents lacto-N-tetraose c (LSTc) to block viral hemagglutinin. nih.gov |

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.govdovepress.com In viral infections like influenza, viral neuraminidase is crucial for releasing newly formed virus particles from the host cell surface, allowing the infection to spread. dovepress.com This enzyme cleaves the α-(2,3) and α-(2,6) glycosidic bonds of terminal sialic acids, such as the one in Neu5Acα2-3Galβ1-3GlcNAcβ. dovepress.com

Sialidase inhibitors are designed to block the active site of this enzyme. By doing so, they prevent the release of new virions, which then aggregate on the cell surface and cannot infect other cells. dovepress.com This mechanism effectively halts the propagation of the infection. dovepress.com Beyond viral diseases, there are four human sialidases (NEU1, NEU2, NEU3, NEU4) that are involved in various physiological and pathological processes, including cancer and neurodegenerative diseases. nih.govdovepress.com Inhibiting these human sialidases is also an area of therapeutic interest. The mechanism of action involves preventing the desialylation of cellular glycoproteins and glycolipids, which can modulate cell signaling, recognition, and adhesion. nih.gov

Glycoengineering and Rational Design of Synthetic Glycoconjugates

Glycoengineering involves the modification of glycan structures to study their function or to create novel therapeutic agents. The rational design of synthetic glycoconjugates containing the Neu5Acα2-3Galβ1-3GlcNAcβ sequence is a powerful approach for developing targeted therapies and research probes. nih.gov

The synthesis of complex glycans like Neu5Acα2-3Galβ1-3GlcNAcβ allows for their incorporation into various molecular scaffolds, such as polymers or liposomes, as discussed in the context of viral inhibitors. nih.gov Furthermore, chemoenzymatic methods are being used to construct well-defined glycoconjugates. These techniques combine the precision of enzymatic synthesis with the flexibility of chemical modifications. For instance, specific glycosyltransferases can be used to attach the Neu5Acα2-3Galβ1-3GlcNAcβ sequence to proteins or lipids, creating tools to probe the biological functions of this glycan in a controlled manner.

Advancement of Glycobiology Research Tools and Methodologies

Studying the complex world of glycans requires sophisticated tools and methods. A significant challenge in glycobiology is the detection and characterization of specific glycan structures like Neu5Acα2-3Galβ1-3GlcNAcβ within complex biological systems. nih.govnih.gov

Chemoenzymatic glycan labeling (CEGL) has emerged as a powerful technique to address this challenge. nih.govnih.gov This method utilizes a glycosyltransferase to attach a chemically tagged sugar molecule to a specific glycan structure. For detecting the Neu5Acα2–3Gal epitope, a β1–4 N-acetylgalactosaminyltransferase from Campylobacter jejuni (CgtA) can be used. This enzyme specifically recognizes the Neu5Acα2–3Gal structure and transfers a modified galactose derivative (like one containing an azide (B81097) group) onto it. nih.gov The chemical tag can then be visualized using bioorthogonal chemistry, for example, by attaching a fluorescent probe. This allows for high-resolution imaging of the glycan's distribution on live cells and tissues and aids in the proteomic analysis of proteins carrying this specific modification. nih.gov

Table 2: Advanced Tools for Studying Neu5Acα2-3Galβ1-3GlcNAcβ

| Methodology | Key Component | Application | Reference |

|---|---|---|---|

| Chemoenzymatic Glycan Labeling (CEGL) | C. jejuni β1–4 N-acetylgalactosaminyltransferase (CgtA) | Imaging cell-surface Neu5Acα2–3Gal epitopes; Proteomic analysis of modified proteins. | nih.gov |

| Glycan Arrays | Immobilized synthetic glycans | High-throughput screening of glycan-binding proteins and antibodies. | |

| Mass Spectrometry | MALDI-TOF, ESI-MS | Detailed structural characterization and sequencing of glycan chains. |

Elucidation of Complex Glycan Networks and their Functional Significance

The Neu5Acα2-3Galβ1-3GlcNAcβ motif does not exist in isolation but is part of complex glycan networks that coat every cell. The collective presentation of these glycans, known as the glycocalyx, mediates a vast array of biological processes. Research is focused on understanding how the presence and density of this specific trisaccharide within these networks influence cellular function.

The functional significance of networks containing Neu5Acα2-3Galβ1-3GlcNAcβ is profound. As a receptor for pathogens like the influenza virus, its expression level can determine host susceptibility to infection. nih.gov Furthermore, altered expression of the Neu5Acα2–3Gal epitope is a known hallmark of various cancers, where it can contribute to tumor development and metastasis. nih.gov Sialic acids, in general, contribute a negative charge to the cell surface, influencing transmembrane signaling and cell-cell interactions. dovepress.com The enzymatic removal of this sialic acid by sialidases can unmask underlying galactose residues, fundamentally altering the recognition properties of the cell surface and affecting protein folding and function. nih.gov Future research aims to map these complex interactions to better understand how changes in the presentation of Neu5Acα2-3Galβ1-3GlcNAcβ contribute to the progression of various diseases.

Q & A

Q. How can the structural confirmation of Neu5Acalpha2-3Galbeta1-3GlcNAcbeta be rigorously validated in synthetic or isolated samples?

Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NOESY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm glycosidic linkage positions and anomeric configurations. Compare spectral data with existing databases (e.g., GlyTouCan) or literature benchmarks for sialylated glycans . For synthetic samples, include orthogonal validation via enzymatic digestion (e.g., sialidase treatment) to confirm terminal Neu5Ac linkage specificity.

Q. What are the standard protocols for detecting and quantifying this compound in biological samples?

Methodological Answer : Employ lectin-based assays (e.g., MAL-II for α2-3 sialic acid specificity) coupled with liquid chromatography–mass spectrometry (LC-MS/MS) for targeted quantification. Optimize sample preparation to preserve glycan integrity, including protease digestion for glycoprotein release and PNGase F treatment for N-glycan cleavage . Include spike-in controls (e.g., isotopically labeled analogs) to account for matrix effects.

Q. How do variations in biosynthetic pathways affect the expression of this compound in different cell types?

Methodological Answer : Use CRISPR-Cas9 knockout models to silence specific glycosyltransferases (e.g., ST3Gal for α2-3 sialylation). Analyze glycomic profiles via glycan microarrays or capillary electrophoresis. Cross-reference transcriptomic data (RNA-seq) with glycan structural data to correlate enzyme expression with glycan abundance .

Advanced Research Questions

Q. How can conflicting data on the functional role of this compound in pathogen-host interactions be reconciled?

Methodological Answer : Perform systematic meta-analyses of studies using standardized glycan array platforms (e.g., Consortium for Functional Glycomics datasets) to identify context-dependent variables (e.g., pathogen strain, host receptor isoforms). Design comparative binding assays with controlled glycan densities and confirm findings using surface plasmon resonance (SPR) to measure kinetic parameters .

Q. What experimental strategies can resolve discrepancies in the reported binding affinities of this compound to Siglec receptors?

Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, glycan presentation format) across labs. Use isothermal titration calorimetry (ITC) for direct affinity measurements and compare with SPR data. Validate receptor specificity using competitive inhibition assays with synthetic glycan analogs .

Q. How can the structural dynamics of this compound in membrane environments be modeled to inform its biological function?

Methodological Answer : Combine molecular dynamics (MD) simulations with neutron reflectometry to study glycan orientation on lipid bilayers. Validate models using Förster resonance energy transfer (FRET) assays with site-specific fluorescent probes .

Q. What methodological gaps exist in studying the role of this compound in cancer metastasis, and how can they be addressed?

Methodological Answer : Develop organoid models with tunable glycoengineering (e.g., CRISPR-dCas9 activation of sialyltransferases) to mimic tumor microenvironments. Integrate spatial omics (e.g., MALDI imaging mass spectrometry) to map glycan distribution in metastatic niches .

Methodological Best Practices

Q. How to ensure reproducibility in glycan synthesis and characterization studies?

- Guidelines : Document synthetic routes using IUPAC nomenclature and report yields, purity (HPLC traces), and spectral validation (NMR/HRMS) in supplementary materials. Adhere to ALCOA+ principles for data integrity (Attributable, Legible, Contemporaneous, Original, Accurate) .

- QC Measures : Predefine acceptance criteria (e.g., ≥95% purity for synthetic glycans) and include peer-reviewed protocol validation .

Q. How to design a robust literature review framework for glycan-related research?

Q. Table 1. Key Techniques for this compound Research

| Application | Techniques | Critical Parameters |

|---|---|---|

| Structural Validation | NMR, HRMS, Enzymatic Digestion | Spectral resolution, enzyme specificity |

| Functional Binding Assays | SPR, ITC, Glycan Microarrays | Glycan density, buffer conditions |

| In Vivo Modeling | CRISPR-Cas9, Organoids, Spatial Omics | Glycoengineering precision, tissue QC |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.